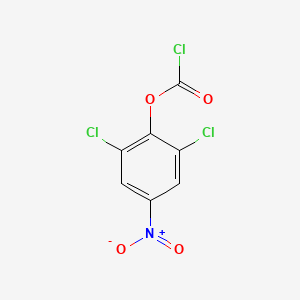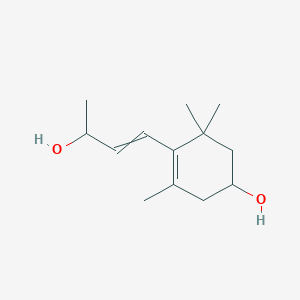![molecular formula C41H27N5 B8460924 9-[4-[5-[6-(1-Phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]phenyl]carbazole](/img/structure/B8460924.png)
9-[4-[5-[6-(1-Phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]phenyl]carbazole
概要
説明
9-(4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)phenyl)-9H-carbazole is a complex organic compound that features a combination of benzimidazole, bipyridine, and carbazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)phenyl)-9H-carbazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and bipyridine intermediates, followed by their coupling with the carbazole moiety. Common reagents used in these reactions include palladium catalysts, ligands, and various solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
9-(4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)phenyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound have shown potential as antimicrobial and anticancer agents. The benzimidazole moiety, in particular, is known for its biological activity.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of 9-(4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)phenyl)-9H-carbazole involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA, inhibiting the replication of cancer cells. The bipyridine and carbazole moieties contribute to the compound’s electronic properties, making it effective in materials science applications.
類似化合物との比較
Similar Compounds
- 1-phenyl-1H-benzo[d]imidazole
- 3,3’-bipyridine
- 9H-carbazole
Uniqueness
What sets 9-(4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)phenyl)-9H-carbazole apart is its combination of three distinct moieties, each contributing unique properties. This makes it a versatile compound with applications across multiple scientific disciplines.
特性
分子式 |
C41H27N5 |
|---|---|
分子量 |
589.7 g/mol |
IUPAC名 |
9-[4-[5-[6-(1-phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]phenyl]carbazole |
InChI |
InChI=1S/C41H27N5/c1-2-10-31(11-3-1)46-40-17-9-6-14-36(40)44-41(46)37-25-21-30(27-43-37)29-20-24-35(42-26-29)28-18-22-32(23-19-28)45-38-15-7-4-12-33(38)34-13-5-8-16-39(34)45/h1-27H |
InChIキー |
SRSQMHLTBPKMOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=NC=C(C=C4)C5=CN=C(C=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[N',N''-bis(tert-butoxycarbonyl)carbamimidamido]benzoic acid](/img/structure/B8460886.png)
![(1S,2R,3S,5R,6S)-2-amino-3-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B8460888.png)
![5'-Methylspiro[chromane-4,2'-imidazole]-4',6-diamine](/img/structure/B8460896.png)
![Butyl 4-[2-(2-methylbutan-2-yl)hydrazinylidene]pentanoate](/img/structure/B8460901.png)


![1-Methyl-2-[2-(2-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B8460922.png)

![[1,2,3]Triazol-2-yl-acetic acid hydrazide](/img/structure/B8460940.png)

